(S)-b-Amino-2-methylbenzenepropanol

Description

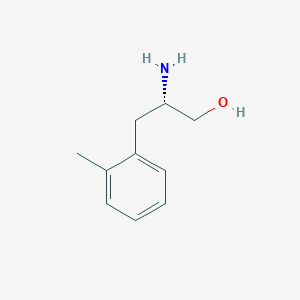

(S)-b-Amino-2-methylbenzenepropanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a methyl group, and a benzene ring attached to a propanol backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Properties

IUPAC Name |

(2S)-2-amino-3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWFFJRQKHLWQV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-b-Amino-2-methylbenzenepropanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-methylbenzenepropanal using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of high-pressure hydrogenation and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Structural and Functional Context

(S)-β-Amino-2-methylbenzenepropanol contains a β-amino alcohol group (amine and hydroxyl on adjacent carbons) and a methyl-substituted benzene ring. While no direct studies exist for this compound, analogous β-amino alcohols and aromatic amino acids (e.g., β-aminoisobutyric acid [BAIBA]) provide insights into potential reactivity .

Enzymatic Reactions

-

4-Aminobutyrate Aminotransferase (ABAT) Activity :

Enzymes like ABAT catalyze transamination of β-amino acids. For example, BAIBA undergoes reversible conversion to methylmalonic semialdehyde (MMS) via ABAT . A similar reaction might occur with (S)-β-Amino-2-methylbenzenepropanol, yielding a ketone derivative:This reaction is critical in amino acid catabolism and could be bidirectional .

-

Oxidation/Dehydrogenation :

The hydroxyl group may undergo oxidation to a ketone or carboxylic acid. For instance, β-aminoisobutyric acid is oxidized to propionyl-CoA via methylmalonate semialdehyde dehydrogenase (MMSDH) .

Non-Enzymatic Reactions

-

Esterification/Amidation :

The hydroxyl and amine groups could react with acylating agents (e.g., benzoyl chloride or acetic anhydride). For example:Similar reactions are documented in the synthesis of N-protected amino acids .

-

Acid-Base Reactions :

The compound may form salts with mineral acids (e.g., HCl) or bases (e.g., NaOH), as seen in the crystallization of (S)-2-aminobutyric acid hydrochloride .

Comparative Analysis with Related Compounds

Research Gaps and Recommendations

-

Synthetic Pathways : No methods for synthesizing (S)-β-Amino-2-methylbenzenepropanol are published. A plausible route could involve asymmetric hydrogenation of α,β-unsaturated ketones or enzymatic resolution of racemic precursors, as seen in (S)-2-aminobutyric acid production .

-

Metabolic Fate : Hypothetical pathways suggest oxidation or conjugation (e.g., glucuronidation), but experimental validation is required.

-

Applications : Potential uses in pharmaceuticals (e.g., chiral building blocks) or materials science remain unexplored.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients

(S)-β-Amino-2-methylbenzenepropanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of levetiracetam, an anticonvulsant medication used to treat epilepsy. The compound is derived from (S)-2-aminobutyric acid through a series of chemical transformations, including esterification and amide formation . The detailed synthetic pathway includes:

- Esterification : (S)-2-aminobutyric acid is treated with thionyl chloride and methanol to form methyl (S)-2-aminobutyrate.

- Amidation : The resulting ester is then reacted with ammonia to yield (S)-2-aminobutyramide, which can be further converted into levetiracetam .

1.2 Chiral Resolution

The compound is also utilized in chiral resolution processes, where racemic mixtures are separated into their enantiomers. This is particularly important in the pharmaceutical industry, where the efficacy and safety profiles of drugs can differ significantly between enantiomers. Techniques such as enzymatic hydrolysis using acylase enzymes have been employed to achieve this separation efficiently .

Metabolic Regulation

Recent studies have highlighted the role of β-aminoisobutyric acid (BAIBA), a metabolite related to (S)-β-amino-2-methylbenzenepropanol, in metabolic regulation. BAIBA is produced in skeletal muscle during exercise and has been shown to have various physiological effects:

- Insulin Sensitivity : Research indicates that BAIBA enhances insulin sensitivity without affecting insulin secretion, potentially benefiting individuals with type 2 diabetes .

- Fatty Acid Oxidation : In vivo studies demonstrate that BAIBA promotes fatty acid oxidation in liver tissues, suggesting its role as a signaling molecule that influences energy metabolism .

Table 1: Summary of Metabolic Effects of BAIBA

Therapeutic Potential

The therapeutic implications of (S)-β-amino-2-methylbenzenepropanol and its derivatives extend beyond metabolic regulation:

3.1 Anti-inflammatory Effects

Studies suggest that BAIBA exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation . This effect is mediated through the modulation of inflammatory pathways and the enhancement of antioxidant defenses.

3.2 Cardiovascular Health

There is emerging evidence that BAIBA may play a role in cardiovascular health by improving lipid profiles and reducing markers associated with cardiovascular diseases .

Case Study: BAIBA in Type 2 Diabetes Management

A recent study investigated the effects of BAIBA supplementation in mice with experimentally induced type 2 diabetes. The results indicated that BAIBA treatment led to improved glucose tolerance and reduced hepatic fat accumulation, highlighting its potential as a therapeutic agent for metabolic disorders .

Mechanism of Action

The mechanism of action of (S)-b-Amino-2-methylbenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

®-b-Amino-2-methylbenzenepropanol: The enantiomer of the compound, which may have different biological activities.

2-Amino-2-methyl-1-propanol: A structurally similar compound with different functional groups.

Phenylpropanolamine: Another compound with a similar backbone but different substituents.

Uniqueness

(S)-b-Amino-2-methylbenzenepropanol is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds

Biological Activity

(S)-β-Amino-2-methylbenzenepropanol, also known as (S)-2-amino-2-methyl-1-phenylpropan-1-ol, is a chiral compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

(S)-β-Amino-2-methylbenzenepropanol features a chiral center, which influences its biological activity. The compound can be represented as follows:

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- CAS Number : 102-97-6

The stereochemistry of this compound plays a crucial role in its interaction with biological targets, affecting its pharmacological profile.

Research indicates that the biological activity of (S)-β-amino-2-methylbenzenepropanol is largely attributed to its ability to act as an inhibitor of specific enzymes and receptors. Notably:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, studies have demonstrated that it can act on glutamine-dependent amidotransferases, impacting cellular metabolism and proliferation .

- Antimicrobial Activity : It has been reported to exhibit antimicrobial properties against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes .

- Anticancer Potential : Preliminary studies suggest that (S)-β-amino-2-methylbenzenepropanol may possess anticancer properties. It has shown selective cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and NCI-H1650 (lung cancer), with IC50 values indicating potent activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (S)-β-amino-2-methylbenzenepropanol:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (S)-β-amino-2-methylbenzenepropanol against various bacterial strains. The compound exhibited significant inhibition at concentrations around 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that (S)-β-amino-2-methylbenzenepropanol induced apoptosis in MCF7 cells, evidenced by increased annexin V-FITC positivity. The compound's IC50 value was determined to be 0.47 µM, indicating strong anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.